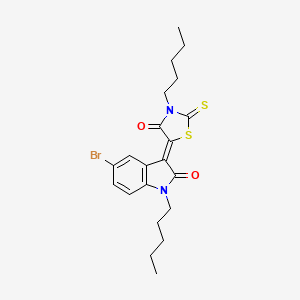

5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one

Description

5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a heterocyclic compound featuring an indole scaffold fused with a thiazolidinone ring. The indole moiety is substituted at the 5-position with a bromine atom and at the 1-position with a pentyl chain, while the thiazolidinone ring incorporates a thioxo group and a pentyl substituent at the 3-position. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. Its synthesis typically involves condensation reactions under controlled conditions, with characterization via NMR, IR, and X-ray crystallography .

Properties

CAS No. |

618081-40-6 |

|---|---|

Molecular Formula |

C21H25BrN2O2S2 |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H25BrN2O2S2/c1-3-5-7-11-23-16-10-9-14(22)13-15(16)17(19(23)25)18-20(26)24(21(27)28-18)12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3/b18-17- |

InChI Key |

IGZLQKNDXIMBJL-ZCXUNETKSA-N |

Isomeric SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCC)/C1=O |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCCC)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves multiple steps, starting with the preparation of the indoline and thiazolidinone precursors. The bromination of the indoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent condensation reaction between the brominated indoline and the thioxothiazolidinone is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, scaling up the production for industrial applications would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the indoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced indoline derivatives.

Substitution: Formation of substituted indoline derivatives with various functional groups

Scientific Research Applications

5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The brominated indoline moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes. The thioxothiazolidinone ring may contribute to its stability and reactivity, enhancing its overall efficacy .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Alkyl Chain Modifications

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one (CAS: 618075-26-6):

- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one (CAS: 617697-16-2): Features a propyl chain at the indole’s 1-position and a methoxypropyl group on the thiazolidinone.

Halogen Substitutions

- 5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one: Replaces bromine with fluorine at the indole’s 5-position. Fluorine’s smaller atomic radius and electronegativity may alter electronic distribution, impacting binding affinity in biological targets .

- 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one: Chlorine substitution at the 5-position and an additional imino-hydroxyphenyl group. The hydroxyl group enables hydrogen bonding, which could enhance interactions with proteins or enzymes .

Heterocyclic Core Modifications

Pyrazole-Based Analogues (e.g., 5-((1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one derivatives) :

- Thiazolo[4,5-d]pyrimidine Derivatives: Fused thiazole-pyrimidine systems instead of indole-thiazolidinone. Broader conjugation may enhance UV absorption properties, relevant for materials science .

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., pentyl vs. butyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Biological Activity : Thioxothiazolidin-4-one derivatives exhibit broad-spectrum antimicrobial activity, with bromine-substituted compounds showing higher potency than chloro or fluoro variants in some studies .

Biological Activity

5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism of action may involve the inhibition of microbial enzymes, disrupting their metabolic processes. For instance, studies have shown that thiazolidinone derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A notable study demonstrated that similar thiazolidinone derivatives exhibited cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Cycle Arrest: It has been suggested that the compound can induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death in cancer cells has been observed.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various thiazolidinone derivatives, including compounds structurally related to this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against human breast cancer cell lines (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .

Research Findings Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C21H25BrN2O2S2 |

| Antimicrobial Activity | Broad spectrum; MICs 10 - 50 µg/mL |

| Anticancer Activity | IC50 ~ 25 µM (MCF7 cells) |

| Mechanisms | Enzyme inhibition, apoptosis induction |

| Potential Applications | Antimicrobial agents, anticancer drugs |

Q & A

Q. What are the standard synthetic routes for preparing 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one, and how can reaction yields be optimized?

The synthesis of thioxothiazolidin-4-one derivatives typically involves condensation reactions between substituted indole precursors and thiazolidinone intermediates. Key steps include:

- Knoevenagel condensation to form the benzylidene or indolinylidene moiety. For example, brominated indole derivatives are reacted with thioxothiazolidinone under reflux in anhydrous ethanol or DMF, with catalytic piperidine .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful temperature control (80–100°C) to avoid decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- NMR spectroscopy : and NMR identify substituent positions (e.g., bromo groups at C5 of indole) and confirm stereochemistry (Z/E configuration via coupling constants) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 505.12 for CHBrNOS) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and confirms the planar geometry of the thioxothiazolidinone core .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7), with IC values calculated via nonlinear regression .

- Antioxidant capacity : DPPH radical scavenging assays (EC values compared to ascorbic acid) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., variable IC50 _{50}50 values across studies) be systematically addressed?

- Experimental replication : Conduct triplicate assays under standardized conditions (e.g., cell passage number, serum-free media) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., pentyl vs. isopropyl chains) on activity using ANOVA or Tukey’s HSD test .

- Mechanistic studies : Use fluorescence microscopy (apoptosis markers) or ROS detection kits to differentiate cytotoxic vs. cytostatic effects .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Abiotic degradation : Simulate hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) with LC-MS monitoring .

- Biotic transformation : Soil microcosm studies (OECD 307 guidelines) to track metabolites (e.g., debrominated products) via GC-MS .

- Partition coefficients : Measure log (octanol-water) and (soil-water) to model bioaccumulation potential .

Q. How can synthetic challenges (e.g., low yield in Knoevenagel steps) be mitigated?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to enhance reaction efficiency .

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields by 15–20% .

- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates during condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.